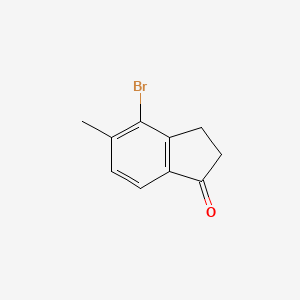

4-Bromo-5-metil-2,3-dihidro-1H-inden-1-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one" often involves multistep chemical reactions, including bromination, cyclization, and functional group transformations. While specific details on the synthesis of this exact compound are scarce, the general approach to synthesizing similar brominated indenone derivatives involves key steps such as bromo-functionalization and ketone formation in the indenone ring system (Martins, 2002).

Molecular Structure Analysis

The molecular structure of "4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one" and related compounds has been studied through crystallography and spectroscopic methods. These studies reveal the configurations, conformations, and overall molecular geometry that define the structural characteristics of these compounds. For example, structural analysis through X-ray diffraction provides insights into the molecular arrangement and bond lengths, contributing to the understanding of their stability and reactivity patterns. While the exact structural data for this compound were not found, related brominated compounds exhibit distinct structural features such as bromo-substituent effects and molecular conformations influenced by substituent positioning (Shi et al., 2005).

Chemical Reactions and Properties

The bromo-substituent in "4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one" plays a crucial role in its chemical reactivity. Brominated compounds are known for their participation in various organic reactions, such as coupling reactions, substitutions, and as intermediates in the synthesis of more complex molecules. The presence of the bromo group can significantly influence the electronic properties of the molecule, making it a reactive site for nucleophilic attacks or facilitating the formation of carbon-carbon bonds (Westerlund et al., 2001).

Physical Properties Analysis

The physical properties of "4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one," such as melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure and functional groups. These properties are essential for determining the compound's suitability for various applications, including its behavior in organic synthesis processes and its interaction with different solvents. Although specific data for this compound were not found, similar brominated heterocycles display characteristic physical properties that are critical for their handling and use in chemical synthesis (Brecker et al., 1999).

Chemical Properties Analysis

The chemical properties of "4-Bromo-5-methyl-2,3-dihydro-1H-inden-1-one" include its reactivity towards various chemical reagents, stability under different conditions, and its role as an intermediate in the synthesis of more complex molecules. The bromo and ketone functional groups within the molecule contribute to its electrophilic character and participation in nucleophilic addition reactions. These chemical properties are fundamental to its application in organic synthesis, where it can serve as a building block for the construction of diverse organic compounds (Martins et al., 2003).

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Indol

Los derivados de indol son significativos en productos naturales y fármacos . Juegan un papel crucial en la biología celular . El compuesto “4-Bromo-5-metil-2,3-dihidro-1H-inden-1-ona” podría usarse potencialmente en la síntesis de derivados de indol, que son partes importantes presentes en algunos alcaloides .

Potencial Biológico de los Derivados de Indol

Los derivados de indol poseen diversas actividades biológicas, como antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica, anticolinesterasa, etc . Por lo tanto, “this compound” podría usarse para sintetizar estos compuestos biológicamente activos.

Análisis Espectral de Masas

El análisis espectral de masas es una técnica esencial para confirmar el peso molecular de un compuesto sintetizado . “this compound” podría analizarse utilizando esta técnica para inferir posibles patrones de fragmentación que pueden proporcionar información estructural invaluable .

Síntesis de Compuestos Antimicrobianos

Los derivados de indol han demostrado un buen potencial antimicrobiano . Por lo tanto, “this compound” podría usarse en la síntesis de compuestos antimicrobianos.

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-5-methyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-2-3-7-8(10(6)11)4-5-9(7)12/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWFVJCTIBYGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486311.png)

![N-[1-[(diethylamino)carbonyl]-2-(2-pyrimidinylamino)vinyl]benzenecarboxamide](/img/structure/B2486313.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2486315.png)

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)